molecular formula C19H25N3O5S B2749962 Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate CAS No. 294849-07-3

Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate

Cat. No.: B2749962
CAS No.: 294849-07-3
M. Wt: 407.49
InChI Key: YZTZNHSHUNVZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate is a complex organic compound that features a thiazolane ring, a piperazine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a suitable dicarboxylate ester and a thiol.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.

    Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, given its ability to interact with various biomolecules.

    Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiazolane ring may interact with enzymes involved in metabolic pathways. These interactions can modulate biological activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
  • Dimethyl 3-[2-(4-ethylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
  • Dimethyl 3-[2-(4-isopropylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate

Uniqueness

Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate is unique due to the presence of the phenyl group, which can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

dimethyl 3-[2-(4-phenylpiperazin-1-yl)acetyl]-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-26-18(24)15-13-28-17(19(25)27-2)22(15)16(23)12-20-8-10-21(11-9-20)14-6-4-3-5-7-14/h3-7,15,17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTZNHSHUNVZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.